molecular formula C11H12F3N B12953902 (R)-6-(trifluoromethyl)-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride

(R)-6-(trifluoromethyl)-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride

Katalognummer: B12953902
Molekulargewicht: 215.21 g/mol
InChI-Schlüssel: IPWBGIQKDHWQNE-SNVBAGLBSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

®-6-(trifluoromethyl)-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride is a chemical compound that features a trifluoromethyl group attached to a tetrahydronaphthalen-1-amine structure

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

This process can be achieved using various reagents and catalysts, such as copper-catalyzed intermolecular cyanotrifluoromethylation of alkenes . The reaction conditions often require specific temperatures and solvents to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and minimize costs. The use of continuous flow reactors and other advanced technologies can further enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

®-6-(trifluoromethyl)-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups attached to the naphthalene ring.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, play a crucial role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different naphthalene derivatives, while substitution reactions can introduce new functional groups to the molecule.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, ®-6-(trifluoromethyl)-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure and reactivity make it valuable for developing new materials and catalysts.

Biology

In biological research, this compound can be used to study the effects of trifluoromethyl groups on biological systems. Its interactions with proteins and other biomolecules can provide insights into the role of fluorinated compounds in biological processes.

Medicine

In medicine, ®-6-(trifluoromethyl)-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride has potential applications as a pharmaceutical intermediate. Its unique properties may contribute to the development of new drugs with improved efficacy and safety profiles.

Industry

In the industrial sector, this compound can be used in the production of agrochemicals and other specialty chemicals. Its stability and reactivity make it suitable for various applications, including the development of new pesticides and herbicides.

Wirkmechanismus

The mechanism of action of ®-6-(trifluoromethyl)-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to certain receptors or enzymes, thereby modulating their activity. The exact pathways and targets involved depend on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Trifluoromethane: A simple trifluoromethyl compound used in various chemical reactions.

    1,1,1-Trifluoroethane: Another trifluoromethyl compound with applications in refrigeration and as a propellant.

    Hexafluoroacetone: A trifluoromethyl-containing compound used in organic synthesis.

Uniqueness

®-6-(trifluoromethyl)-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride is unique due to its specific structure, which combines a trifluoromethyl group with a tetrahydronaphthalen-1-amine backbone. This combination imparts distinct chemical and physical properties, making it valuable for various applications that other trifluoromethyl compounds may not be suitable for.

Eigenschaften

Molekularformel

C11H12F3N

Molekulargewicht

215.21 g/mol

IUPAC-Name

(1R)-6-(trifluoromethyl)-1,2,3,4-tetrahydronaphthalen-1-amine

InChI

InChI=1S/C11H12F3N/c12-11(13,14)8-4-5-9-7(6-8)2-1-3-10(9)15/h4-6,10H,1-3,15H2/t10-/m1/s1

InChI-Schlüssel

IPWBGIQKDHWQNE-SNVBAGLBSA-N

Isomerische SMILES

C1C[C@H](C2=C(C1)C=C(C=C2)C(F)(F)F)N

Kanonische SMILES

C1CC(C2=C(C1)C=C(C=C2)C(F)(F)F)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.